molecular formula C20H30N2O4 B13895085 Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate

Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate

Cat. No.: B13895085
M. Wt: 362.5 g/mol
InChI Key: WUNVSQNUVZKOBD-UHFFFAOYSA-N
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Description

Benzyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction.

    Attachment of the Tert-Butyl Ester: The tert-butyl ester can be attached using esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-aminopiperidine-1-carboxylate
  • Benzyl 4-[(2-methylpropan-2-yl)oxy]piperidine-1-carboxylate
  • Benzyl 4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

benzyl 4-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-15(18(23)26-20(2,3)4)21-17-10-12-22(13-11-17)19(24)25-14-16-8-6-5-7-9-16/h5-9,15,17,21H,10-14H2,1-4H3

InChI Key

WUNVSQNUVZKOBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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